An In-depth Technical Guide to 8-Chloroisoquinolin-3-amine: A Key Heterocyclic Building Block
An In-depth Technical Guide to 8-Chloroisoquinolin-3-amine: A Key Heterocyclic Building Block
This guide provides a comprehensive technical overview of 8-Chloroisoquinolin-3-amine, a heterocyclic compound of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its core chemical properties, structure, a viable synthetic pathway, and its functional role as a strategic building block in the synthesis of complex bioactive molecules.
Introduction and Strategic Importance
8-Chloroisoquinolin-3-amine belongs to the isoquinoline class of nitrogen-containing heterocyclic compounds. The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] The strategic placement of a chlorine atom at the 8-position and an amine group at the 3-position imparts a unique reactivity profile to the molecule. The amino group serves as a versatile nucleophilic handle for derivatization, while the chlorine atom offers a site for cross-coupling reactions or nucleophilic aromatic substitution, making this compound a valuable intermediate for constructing diverse chemical libraries.[2][3] Its utility is particularly noted in the development of kinase inhibitors, where the isoquinoline core can effectively mimic the hinge-binding region of ATP.[4][5][6]
Chemical Structure and Physicochemical Properties
The foundational identity and key properties of 8-Chloroisoquinolin-3-amine are summarized below. It is important to note that while the compound is commercially available for research purposes, extensive experimental data on its physical properties are not widely published in peer-reviewed literature.
Caption: Figure 1. Chemical Structure of 8-Chloroisoquinolin-3-amine
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 8-Chloroisoquinolin-3-amine | N/A |
| CAS Number | 1184843-26-2 | [7] |
| Molecular Formula | C₉H₇ClN₂ | [7] |
| Molecular Weight | 178.62 g/mol | [7] |
| Appearance | Data Not Available | N/A |
| Melting Point | Data Not Available | N/A |
| Boiling Point | Data Not Available | N/A |
| Solubility | Data Not Available | N/A |
Synthesis and Mechanistic Considerations
The proposed two-step synthesis starts from the commercially available 8-chloroisoquinoline. The key is to control the regioselectivity of nitration. Subsequently, the nitro group is reduced to the desired amine.
Caption: Figure 2. Proposed synthetic workflow for 8-Chloroisoquinolin-3-amine.
Representative Experimental Protocol:
Step 1: Nitration of 8-Chloroisoquinoline
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Rationale: The introduction of a nitro group is a classic electrophilic aromatic substitution. The directing effects of the chlorine atom and the heterocyclic nitrogen will influence the position of the incoming nitro group. While multiple isomers may form, chromatographic separation can isolate the desired precursor.
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cool to 0°C.
-
Slowly add 8-chloroisoquinoline (1.0 eq).
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Pour the reaction mixture carefully onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.
-
Filter the crude product, wash with water, and dry. Purify by column chromatography to isolate the desired nitro-isomer.
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Step 2: Reduction of 8-Chloro-nitroisoquinoline to 8-Chloroisoquinolin-3-amine
-
Rationale: The reduction of an aromatic nitro group to an amine is a high-yielding and reliable transformation. Methods like catalytic hydrogenation or the use of dissolving metals are effective. The use of zinc dust in acetic acid is a mild and efficient laboratory-scale method, analogous to the published synthesis of 8-amino-7-chloroisoquinoline.[8]
-
Procedure:
-
Suspend the purified 8-chloro-nitroisoquinoline intermediate (1.0 eq) in a mixture of ethanol and water.
-
Add acetic acid, followed by the portion-wise addition of zinc dust (3.0-5.0 eq).
-
Heat the reaction mixture gently on a steam bath for a short period (e.g., 5-15 minutes), monitoring completion by TLC.[8]
-
Cool the mixture and filter to remove excess zinc.
-
Make the filtrate alkaline with an aqueous base (e.g., ammonium hydroxide) and extract the product with an organic solvent such as ethyl acetate.[8]
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 8-Chloroisoquinolin-3-amine.
-
Further purification can be achieved by recrystallization or column chromatography.
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Spectroscopic Characterization (Expected Profile)
As experimental spectra for 8-Chloroisoquinolin-3-amine are not available in the cited public literature, this section outlines the expected characteristics based on the analysis of its structure and data from analogous compounds like 8-aminoquinoline and 8-chloroquinoline.[9][10][11]
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Several distinct signals are expected in the aromatic region (approx. δ 7.0-9.0 ppm). The protons on the pyridine ring (H1 and H4) will likely appear as singlets or narrow doublets. The protons on the benzene ring (H5, H6, H7) will show characteristic doublet and triplet splitting patterns.
-
Amine Protons (NH₂): A broad singlet is anticipated, typically in the δ 4.0-6.0 ppm range. Its chemical shift can be variable and the peak may exchange upon addition of D₂O.
-
-
¹³C NMR Spectroscopy:
-
Nine distinct signals are expected for the carbon atoms of the isoquinoline core.
-
The carbon bearing the chlorine atom (C8) will be shifted downfield.
-
The carbon attached to the amino group (C3) will also show a characteristic chemical shift.
-
Other aromatic carbons will appear in the typical δ 110-150 ppm range.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 178.6.
-
A characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) would be a key diagnostic feature.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A pair of medium-intensity peaks is expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C=C and C=N Stretches: Multiple sharp peaks in the 1450-1650 cm⁻¹ region corresponding to the aromatic ring system.
-
C-Cl Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹, indicating the carbon-chlorine bond.
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Chemical Reactivity and Applications in Drug Discovery
The dual functionality of 8-Chloroisoquinolin-3-amine dictates its reactivity and utility as a synthetic intermediate.
Caption: Figure 3. Relationship between functional groups and synthetic applications.
-
Reactions at the Amino Group: The primary amine at the 3-position is nucleophilic and can readily undergo acylation to form amides, react with isocyanates to form ureas, or participate in reductive amination and other standard amine chemistries. This site is crucial for extending the molecule and introducing pharmacophores that can interact with biological targets.[4]
-
Reactions at the Chloro Group: The chlorine atom at the 8-position makes this carbon atom susceptible to transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Suzuki-Miyaura (coupling with boronic acids) and Buchwald-Hartwig (coupling with amines) are powerful methods to introduce new aryl or alkyl groups at this position, enabling the exploration of structure-activity relationships (SAR) in this region of the molecule.
-
Application as a Kinase Inhibitor Scaffold: The primary application for this and related aminoisoquinolines is in the synthesis of protein kinase inhibitors.[5][6] The nitrogen at position 2 and the exocyclic amino group at position 3 can form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket. The rest of the scaffold serves as a rigid core from which vectors at the 8-position (via the chloro group) and other positions can be explored to achieve potency and selectivity against specific kinases implicated in diseases like cancer.[4][12][13]
Safety and Handling
As a research chemical, 8-Chloroisoquinolin-3-amine should be handled with appropriate care by trained personnel in a laboratory setting.
-
GHS Hazard Classification:
-
Pictograms: Skull and Crossbones
-
Signal Word: Danger
-
Hazard Statements: H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[7]
-
Precautionary Statements:
-
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid formation and inhalation of dust. Prevent contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and chemical safety goggles or a face shield.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[14]
Conclusion
8-Chloroisoquinolin-3-amine is a strategically important building block for chemical synthesis and drug discovery. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic chloro-substituted ring, provides chemists with two orthogonal points for molecular elaboration. While detailed characterization data remains sparse in public literature, its value is evident from the widespread use of the aminoisoquinoline scaffold in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. Proper handling and an understanding of its chemical reactivity are paramount for its effective and safe utilization in research and development.
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- Safety Data Sheet - Cayman Chemical. (2023-01-17).
- Safety Data Sheet - Sigma-Aldrich. (2024-09-06).
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Synthesis of 8-amino-7-chloroisoquinoline. PrepChem.com. [Link]
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8-Chloroisoquinoline. Chem-Impex. [Link]
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Cas 1374651-87-2, 3-chloroisoquinolin-7-aMine. LookChem. [Link]
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Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline. ResearchGate. [Link]
- Safety Data Sheet - Fisher Scientific. (2010-06-22).
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N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. (2021-01-18). [Link]
- US Patent US4617395A - Preparation of quinolines.
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Inhibition of CHK1 kinase by Gö6976 converts 8-chloro-adenosine-induced G2/M arrest into S arrest in human myelocytic leukemia K562 cells. PubMed. (2009-03-01). [Link]
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13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - NIH. [Link]
- Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. [No specific journal provided in search result]. (2025-08-06).
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6-Chloroisoquinolin-3-amine. PubChem - NIH. [Link]
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Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. ResearchGate. (2025-08-06). [Link]
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [No specific journal provided in search result]. (Provides examples of NMR spectra for aminoquinolines).
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Discovery of MK-1468: A Potent, Kinome-Selective, Brain-Penetrant Amidoisoquinoline LRRK2 Inhibitor for the Potential Treatment of Parkinson's Disease. PubMed. (2023-11-09). [Link]
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1 H (a) and 13 C (b) NMR spectra of... ResearchGate. [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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1H-NMR spectra of HQ and PHQ. ResearchGate. [Link]
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1H proton nmr spectrum of methylamine. docbrown.info. [Link]
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